5-Allyloxy-4-chloro-2-fluoroaniline
Description
5-Allyloxy-4-chloro-2-fluoroaniline (C₉H₉ClFNO) is an aromatic amine derivative featuring a chloro substituent at position 4, a fluoro substituent at position 2, and an allyloxy group (-O-CH₂CH=CH₂) at position 5. The compound’s molecular weight is approximately 201.63 g/mol, with the allyloxy group contributing to increased steric bulk and electronic effects compared to simpler substituents like methoxy or halogens.
Properties
CAS No. |
84478-70-6 |
|---|---|
Molecular Formula |
C9H9ClFNO |
Molecular Weight |
201.62 g/mol |
IUPAC Name |
4-chloro-2-fluoro-5-prop-2-enoxyaniline |
InChI |
InChI=1S/C9H9ClFNO/c1-2-3-13-9-5-8(12)7(11)4-6(9)10/h2,4-5H,1,3,12H2 |
InChI Key |
ILSZJTPYPAIAQQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C(=C1)N)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Position Effects
4-Chloro-2-fluoroaniline (C₆H₅ClFN, MW 145.56 g/mol)
- Key Differences: Lacks the allyloxy group at position 5.
- Electronic Effects : The amine group (-NH₂) strongly activates the ring, favoring para/ortho substitution. However, the electron-withdrawing chloro and fluoro groups at positions 4 and 2 partially deactivate the ring, creating a balance of activating/deactivating effects .
2-Chloro-5-fluoroanisole (C₇H₆ClFO, MW 160.57 g/mol)
- Key Differences : Replaces the amine group with a methoxy (-OCH₃) substituent. Methoxy is a strong activating group via resonance, but its steric profile differs from allyloxy.
- Reactivity : The methoxy group directs EAS to positions 4 and 6, while the allyloxy group in 5-Allyloxy-4-chloro-2-fluoroaniline may exhibit similar directing effects but with increased steric constraints due to the allyl chain .
4-Chloro-5-fluoro-2-methoxyaniline (C₇H₇ClFNO, MW 175.59 g/mol)
- Key Differences : Features a methoxy group at position 2 instead of allyloxy at position 5. The substituent positions (Cl at 4, F at 5, OCH₃ at 2) alter electronic distribution compared to the target compound.
- Implications : The methoxy group’s smaller size may reduce steric hindrance in reactions, while its electron-donating nature competes with the electron-withdrawing effects of Cl and F .
2-[(5-Chlorothiophen-2-yl)methoxy]-4-fluoroaniline (C₁₁H₉ClFNOS, MW 257.71 g/mol)
- Key Differences : Incorporates a thiophene ring in the substituent, introducing sulfur’s polarizability and aromaticity. The thiophene moiety may enhance π-π stacking interactions in drug design compared to the allyloxy group.
- Reactivity : The sulfur atom could participate in unique redox or coordination chemistry, unlike the oxygen-based allyloxy group .
Molecular Weight and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₉H₉ClFNO | ~201.63 | Allyloxy (position 5) |
| 4-Chloro-2-fluoroaniline | C₆H₅ClFN | 145.56 | None (simpler structure) |
| 2-Chloro-5-fluoroanisole | C₇H₆ClFO | 160.57 | Methoxy (position 5) |
| 4-Chloro-5-fluoro-2-methoxyaniline | C₇H₇ClFNO | 175.59 | Methoxy (position 2) |
| 2-[(5-Chlorothiophen-2-yl)methoxy]-4-fluoroaniline | C₁₁H₉ClFNOS | 257.71 | Thiophene-methoxy (position 2) |
Electronic and Steric Effects
- Allyloxy vs. Methoxy : The allyloxy group’s extended conjugation and electron-donating resonance effects may enhance ring activation at position 5 compared to methoxy. However, its bulkier structure could hinder reactions requiring planar transition states .
- Positional Isomerism : In fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline), substituent positioning drastically alters spectroscopic properties and reactivity. Similarly, the allyloxy group’s position in this compound likely directs EAS to specific sites .
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